5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
Description
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid (CAS: 926189-44-8) is a halogenated benzoic acid derivative with a molecular formula of C₁₁H₁₁BrFNO₅S and a molecular weight of 368.18 g/mol . It features a bromo substituent at position 5, a fluoro group at position 2, and a morpholine-4-sulfonyl moiety at position 3.
Properties
CAS No. |
926189-44-8 |
|---|---|
Molecular Formula |
C11H11BrFNO5S |
Molecular Weight |
368.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonylation: Introduction of the morpholine-4-sulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Palladium Catalysts: For coupling reactions.
Major Products:
Substituted Benzoic Acids: From substitution reactions.
Coupled Products: From coupling reactions.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is utilized as an intermediate in the synthesis of various organic compounds. Its functional groups enable it to participate in several types of chemical reactions:
- Substitution Reactions: The presence of bromine and fluorine allows for nucleophilic substitution reactions.
- Coupling Reactions: It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reaction involving the replacement of bromine/fluorine with nucleophiles. |
| Coupling | Formation of new carbon-carbon bonds using palladium catalysts. |
Research indicates that this compound may exhibit significant biological activity. It has been studied for its potential interactions with various biomolecules, including enzymes and receptors.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties: Investigations are ongoing into its efficacy against certain pathogens.
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound on animal models. The results indicated a significant reduction in inflammatory markers when administered, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Synthesis of Novel Derivatives
Researchers utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activities. The derivatives were tested for their ability to interact with cancer cell lines, showing promising results that warrant further investigation.
Industrial Applications
In addition to its research applications, this compound is also used in industrial settings:
- Specialty Chemicals Production: It serves as a building block for the synthesis of advanced materials and specialty chemicals.
- Pharmaceutical Development: Its properties make it a candidate for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The target compound is compared to three analogs (Table 1):
Key Observations:
- Acidity: The trifluoromethyl analog (pKa ~1.5–2.5) is more acidic than the target compound (estimated pKa ~2.0–3.0) due to CF₃’s stronger electron-withdrawing nature .
- Solubility: The morpholine-sulfonyl group in the target compound enhances water solubility compared to the trifluoromethyl analog, which is more lipophilic .
- Thermal Stability: Sulfonyl-containing benzoic acids (e.g., the target compound) exhibit higher thermal stability (decomposition >200°C) compared to nitro or amino derivatives, as shown in lanthanide complexation studies .
Biological Activity
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a fluorine atom, which are known to enhance biological activity through increased binding affinity to molecular targets. The morpholine-4-sulfonyl group contributes to its interaction with proteins and enzymes, potentially inhibiting their activity.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition.
- Targeting Specific Biomolecules : The compound has been investigated for its ability to inhibit the eIF4E protein, which plays a crucial role in cancer cell proliferation. This inhibition may lead to reduced tumor growth in various cancer models .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has shown promise in:
- Inhibiting Cancer Cell Growth : Studies have demonstrated that the compound suppresses the growth of human lung carcinoma cells by disrupting eIF4E/eIF4G interactions, which are critical for cancer cell survival .
- Inducing Apoptosis : The compound may induce apoptosis in cancer cells by targeting anti-apoptotic proteins like Bcl-2, enhancing the efficacy of existing chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Effects : Preliminary studies suggest that it possesses bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
| Microorganism | MIC (μg/mL) | Comparison |
|---|---|---|
| MRSA | 62.5 | Gentamicin (125) |
| E. coli | 125 | Gentamicin (250) |
This table illustrates the compound's potential as an alternative treatment option for resistant bacterial strains.
Study on Cancer Inhibition
A notable study demonstrated that this compound effectively inhibited tumor growth in xenograft models of lung cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and weight compared to control groups .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against several clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, particularly against MRSA strains, with MIC values lower than those of traditional antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
